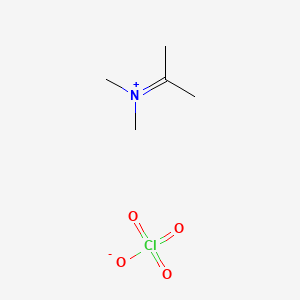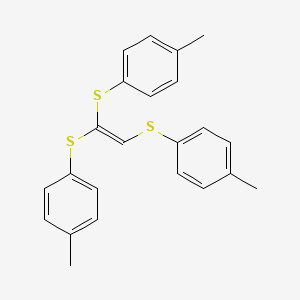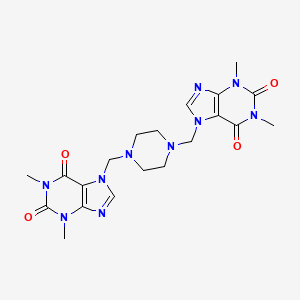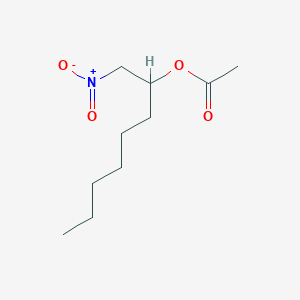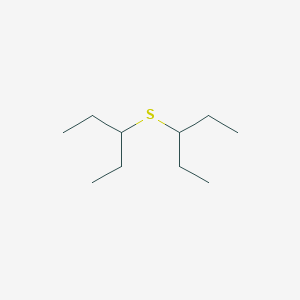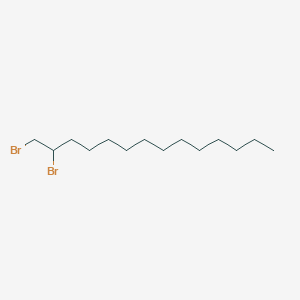
1,2-Dibromotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromotetradecane is an organic compound with the molecular formula C14H28Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to a tetradecane backbone. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and unique properties.
Métodos De Preparación
1,2-Dibromotetradecane can be synthesized through several methods. One common approach involves the bromination of tetradecane using bromine in the presence of an inert solvent such as carbon tetrachloride or chloroform. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods often involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,2-Dibromotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to tetradecane using reducing agents like zinc and hydrochloric acid.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and zinc for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dibromotetradecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,2-dibromotetradecane exerts its effects involves the reactivity of the bromine atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with cellular components, leading to changes in cell function and metabolism .
Comparación Con Compuestos Similares
1,2-Dibromotetradecane can be compared with other dibromoalkanes such as 1,1-dibromotetradecane and 1,2-dibromoethane. While all these compounds contain two bromine atoms, their reactivity and applications differ:
1,1-Dibromotetradecane: Similar in structure but with both bromine atoms on the same carbon, leading to different reactivity and applications.
1,2-Dibromoethane: A smaller molecule with different physical properties and uses, such as in fumigation and as a lead scavenger in gasoline.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications not possible with other dibromoalkanes.
Propiedades
Número CAS |
6064-45-5 |
|---|---|
Fórmula molecular |
C14H28Br2 |
Peso molecular |
356.18 g/mol |
Nombre IUPAC |
1,2-dibromotetradecane |
InChI |
InChI=1S/C14H28Br2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14H,2-13H2,1H3 |
Clave InChI |
RMIIYTFMCDXNEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


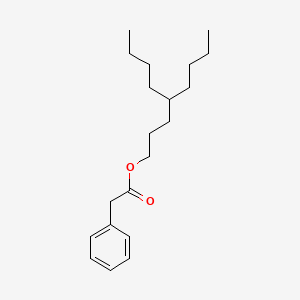

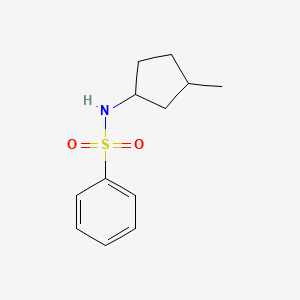

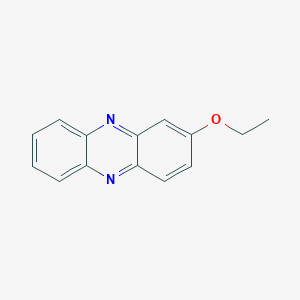
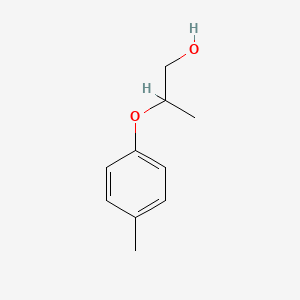

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
